Sodelglitazar

Catalog No.
S543506
CAS No.
447406-78-2
M.F
C23H21F4NO3S2
M. Wt
499.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodelglitazar

CAS Number

447406-78-2

Product Name

Sodelglitazar

IUPAC Name

2-[4-[[2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]-2-methylpropanoic acid

Molecular Formula

C23H21F4NO3S2

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C23H21F4NO3S2/c1-12-9-15(6-8-18(12)31-22(3,4)21(29)30)32-11-19-13(2)28-20(33-19)16-7-5-14(10-17(16)24)23(25,26)27/h5-10H,11H2,1-4H3,(H,29,30)

InChI Key

ZUGQWAYOWCBWGM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Sodelglitazar; GSK-677954; GW677954.

Canonical SMILES

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=C(C=C(C=C3)C(F)(F)F)F)C)OC(C)(C)C(=O)O

The exact mass of the compound Sodelglitazar is 499.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sodelglitazar is a peroxisome proliferator-activated receptor (PPAR) pan-agonist, simultaneously modulating the α, γ, and δ isoforms. These nuclear receptors are critical regulators of lipid metabolism, glucose homeostasis, and energy expenditure. Developed for metabolic conditions such as type 2 diabetes and dyslipidemia, Sodelglitazar's key procurement attribute is its integrated activity across all three PPAR subtypes, offering a distinct pharmacological profile compared to subtype-selective or dual-acting alternatives. [1] Its primary value in a research setting is for investigating the combined effects of comprehensive PPAR activation on metabolic pathways.

Substituting Sodelglitazar with a more common in-class compound, such as the PPARγ-selective agonist Pioglitazone or the PPARα-selective agonist Fenofibrate, is inappropriate for studies targeting integrated metabolic control. The unique value of a pan-agonist lies in its ability to simultaneously influence lipid catabolism (via PPARα), enhance insulin sensitivity (via PPARγ), and regulate fatty acid oxidation (via PPARδ). [1] A selective agonist will only engage one of these pathways, while a dual agonist like Saroglitazar lacks the significant PPARδ component. Therefore, procurement of a selective or dual agonist instead of Sodelglitazar fundamentally alters the experimental model, precluding the study of multi-faceted metabolic regulation intended with a pan-agonist.

Balanced Pan-Agonist Potency Profile vs. Selective Agonists

Sodelglitazar demonstrates a balanced potency across all three human PPAR subtypes, a critical feature distinguishing it from selective or dual agonists. In cell-based transactivation assays, its EC50 values were 110 nM for hPPARα, 340 nM for hPPARγ, and 30 nM for hPPARδ. [1] This contrasts sharply with selective agonists like Pioglitazone, which is highly potent at PPARγ (EC50 ≈ 930-990 nM) but has negligible activity at other subtypes, or Fenofibrate's active metabolite (fenofibric acid), which is selective for PPARα. This balanced profile ensures that at relevant research concentrations, all three pathways are engaged.

Evidence DimensionIn Vitro Potency (EC50)
Target Compound DatahPPARα: 110 nM, hPPARγ: 340 nM, hPPARδ: 30 nM
Comparator Or BaselinePioglitazone (hPPARγ): ~960 nM; Fenofibric Acid (hPPARα): ~30,000 nM
Quantified DifferenceSodelglitazar is a potent agonist for all three subtypes, whereas comparators are highly selective for one.
ConditionsHuman PPAR subtype co-transfection reporter assays.

For researchers needing to modulate lipid, glucose, and energy pathways simultaneously, this balanced potency is a non-negotiable feature not offered by selective agonists.

Superior Glucose Lowering with Reduced Weight Gain Compared to PPARγ-Dominant Agonists

A key procurement differentiator for Sodelglitazar is its ability to improve glycemic control without the significant weight gain associated with strong PPARγ agonists. In a 26-week study in diabetic db/db mice, Sodelglitazar (at 3 mg/kg/day) reduced non-fasting glucose by 56% and HbA1c by 2.2 percentage points. [1] Critically, this was achieved with only a modest 1.8 g increase in body weight, which was not statistically different from the vehicle control. In contrast, the potent PPARγ agonist Rosiglitazone (at 3 mg/kg/day) caused a significant 11.2 g weight gain over the same period. [1] This suggests that the balanced pan-agonist activity of Sodelglitazar mitigates the strong adipogenic effects of PPARγ activation.

Evidence DimensionBody Weight Gain in db/db mice (26 weeks)
Target Compound Data1.8 g (at 3 mg/kg/day)
Comparator Or BaselineRosiglitazone: 11.2 g (at 3 mg/kg/day); Vehicle: 0.9 g
Quantified DifferenceSodelglitazar induced ~84% less weight gain than Rosiglitazone for a comparable therapeutic effect.
Conditions26-week treatment of male db/db mice.

This allows researchers to study improvements in insulin sensitivity and glucose metabolism while minimizing the confounding variable of significant, pharmacologically-induced weight gain common to PPARγ-selective drugs.

Comprehensive Lipid Profile Improvement Beyond Selective PPARα Agonism

Sodelglitazar provides a more comprehensive improvement in lipid profiles than can be achieved with a PPARα-selective agonist alone. In diabetic db/db mice, Sodelglitazar (3 mg/kg/day) significantly reduced plasma triglycerides by 84% and total cholesterol by 46%. [1] While a PPARα agonist like Fenofibrate is effective at lowering triglycerides, Sodelglitazar's additional PPARγ and PPARδ activity contributes to broader effects on lipid homeostasis and insulin sensitivity, which are interconnected in metabolic disease models. This integrated action on both lipid and glucose parameters is a key advantage over single-pathway modulators.

Evidence DimensionPlasma Lipid Reduction in db/db mice
Target Compound DataTriglycerides: -84%; Total Cholesterol: -46%
Comparator Or BaselineFenofibrate (PPARα agonist) primarily targets triglycerides, with less pronounced effects on overall cholesterol and glucose homeostasis in diabetic models.
Quantified DifferenceProvides potent, dual-action reduction in both triglycerides and cholesterol, unlike the more focused effect of PPARα-selective agents.
Conditions26-week treatment of male db/db mice.

For studies on atherogenic dyslipidemia or metabolic syndrome, Sodelglitazar offers a single tool to model a multi-pronged therapeutic approach, which is more reflective of the complex disease pathology than using a purely lipid-lowering agent.

Modeling Comprehensive Metabolic Syndrome Therapies

For preclinical research aiming to simulate a therapeutic strategy that simultaneously targets insulin resistance, dyslipidemia (both high triglycerides and cholesterol), and energy metabolism. Sodelglitazar's balanced pan-agonist profile provides a single, effective compound for this purpose, avoiding the complexity of multi-drug cocktails. [1]

Isolating Glycemic Benefits from Adipogenic Side Effects

In studies where the primary goal is to investigate the mechanisms of improved insulin sensitivity and glucose uptake, Sodelglitazar is a superior tool compound to potent PPARγ agonists like Rosiglitazone. Its demonstrated efficacy in lowering glucose and HbA1c without causing significant weight gain allows for clearer interpretation of results, free from the confounding metabolic effects of increased adiposity. [1]

Investigating the Synergistic Roles of PPARα, γ, and δ in Lipid Homeostasis

Ideal for basic research focused on dissecting the interplay between the three PPAR isoforms. By providing potent activation of all three receptors, Sodelglitazar can be used as a positive control or primary tool to explore how combined activation impacts gene expression and metabolic flux differently than selective activation of individual or dual PPARs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

499.08989853 Da

Monoisotopic Mass

499.08989853 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6G973E04VI

Pharmacology

Sodelglitazar is a peroxisome proliferator-activated receptor (PPAR) pan agonist, with hypoglycemic activity. Sodelglitazar exerts higher binding affinity for the delta subtype as compared to gamma and alpha subtypes.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C (PPAR) [HSA:5465 5467 5468] [KO:K07294 K04504 K08530]

Other CAS

447406-78-2

Wikipedia

Sodelglitazar

Dates

Last modified: 02-18-2024
1: Liu XY, Wang RL, Xu WR, Tang LD, Wang SQ, Chou KC. Docking and molecular

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